molecular formula C22H14ClN3O5 B2657789 4-[(4-chlorophenyl)carbonyl]-3-hydroxy-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 406200-59-7

4-[(4-chlorophenyl)carbonyl]-3-hydroxy-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B2657789
CAS RN: 406200-59-7
M. Wt: 435.82
InChI Key: BOVOSWFKSVKQMJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the carbonyl group could undergo reactions such as nucleophilic addition or reduction, while the nitro group could undergo reactions such as reduction to an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar functional groups like the carbonyl, hydroxy, and nitro groups could make the compound polar and potentially soluble in polar solvents .

Scientific Research Applications

Organic Synthesis and Characterization

Research has focused on the synthesis and characterization of various organic compounds, including pyridines and pyrrolidine derivatives. For example, one study describes the synthesis of benzo(f)furo(3,4-c)(2,7)naphthyridines from furo(3,4-b)pyridines, showcasing methods for creating complex organic structures potentially useful in medicinal chemistry and materials science (Görlitzer & Bartke, 2002).

Polymer Science

Polyimides derived from pyridine-containing monomers have been synthesized and evaluated for their solubility, thermal stability, and hydrophobic properties. These materials present potential applications in the field of high-performance polymers due to their excellent solubility in organic solvents, high thermal stability, and significant hydrophobicity, making them suitable for advanced engineering applications (Huang et al., 2017).

Antioxidant and Biological Activities

Compounds related to the specified chemical structure have been studied for their antioxidant activities. For instance, derivatives of 3-pyrroline-2-ones have been synthesized and evaluated for their radical scavenging abilities, indicating the potential for these compounds in developing antioxidant therapies or supplements (Nguyen et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action could involve interacting with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. For example, the nitro group can be explosive under certain conditions, and many organic compounds can be harmful or toxic if ingested or inhaled .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it showed promise as a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3O5/c23-15-9-7-13(8-10-15)20(27)18-19(14-4-3-5-16(12-14)26(30)31)25(22(29)21(18)28)17-6-1-2-11-24-17/h1-12,19,27H/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAZHCCXXSFTKE-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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